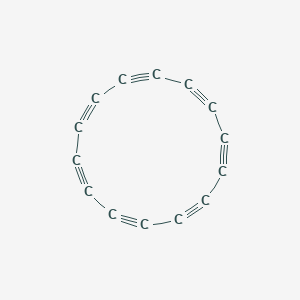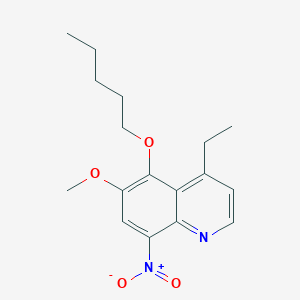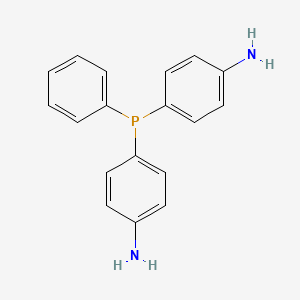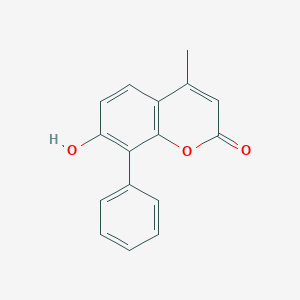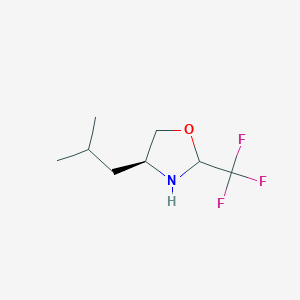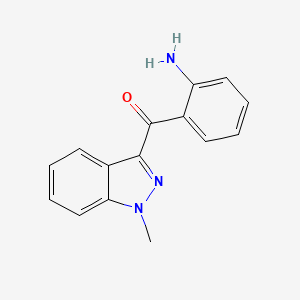![molecular formula C23H31N5O4 B12546341 N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline CAS No. 142978-48-1](/img/structure/B12546341.png)
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is used in applications that require stable and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-decyl-N-methylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of automated systems to handle the reagents and monitor the reaction conditions. The final product is purified through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different oxidation states, although this is less common.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products
Reduction: Formation of N-Decyl-4-[(E)-(2,4-diaminophenyl)diazenyl]-N-methylaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with nitro, sulfonyl, or halogen groups.
科学的研究の応用
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The nitro groups can also participate in redox reactions, making the compound useful in various chemical processes.
類似化合物との比較
Similar Compounds
2,4-Dinitro-N-methylaniline: Similar in structure but lacks the decyl group.
2-Amino-4-nitro-N-methylaniline: Contains an amino group instead of a nitro group at the ortho position.
4-Nitro-N-methylaniline: Lacks the second nitro group and the decyl chain.
Uniqueness
N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline is unique due to the presence of both a long decyl chain and two nitro groups, which impart distinct physical and chemical properties. The decyl chain increases the compound’s hydrophobicity, making it suitable for applications in non-polar environments. The nitro groups enhance its reactivity and color intensity, making it valuable in dye and pigment industries.
特性
CAS番号 |
142978-48-1 |
|---|---|
分子式 |
C23H31N5O4 |
分子量 |
441.5 g/mol |
IUPAC名 |
N-decyl-4-[(2,4-dinitrophenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C23H31N5O4/c1-3-4-5-6-7-8-9-10-17-26(2)20-13-11-19(12-14-20)24-25-22-16-15-21(27(29)30)18-23(22)28(31)32/h11-16,18H,3-10,17H2,1-2H3 |
InChIキー |
CSDINIJWRYCJGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


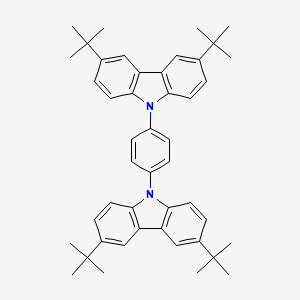

![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
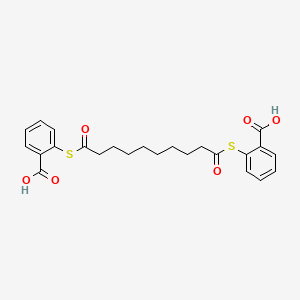
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
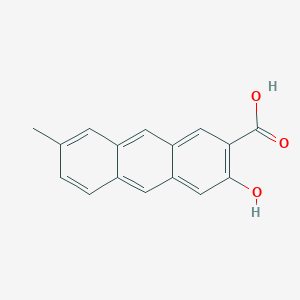
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
